1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea
CAS No.:
Cat. No.: VC16802837
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O3S |
|---|---|
| Molecular Weight | 316.34 g/mol |
| IUPAC Name | 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea |
| Standard InChI | InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19) |
| Standard InChI Key | HOUIRAFTHIMUSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea belongs to the urea class of organic compounds, featuring a carbonyl group bridged between two amine groups. Its systematic IUPAC name, 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea, reflects the substitution pattern: a cyanide-substituted phenyl ring at position 2 and a sulfonamide-containing phenyl group at position 4. The molecular formula C₁₄H₁₂N₄O₃S corresponds to a molecular weight of 316.34 g/mol, as calculated from its constituent atoms.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₃S |
| Molecular Weight | 316.34 g/mol |
| IUPAC Name | 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea |
| InChI | InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19) |
| InChIKey | HOUIRAFTHIMUSN-UHFFFAOYSA-N |
The cyanophenyl group introduces electron-withdrawing characteristics, while the sulfamoylphenyl moiety enhances solubility and potential hydrogen-bonding interactions with biological targets.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous urea derivatives exhibit carbonyl stretching vibrations near 1650–1700 cm⁻¹ in IR spectra, consistent with urea C=O bonds . Computational models predict a planar urea core, with the cyanophenyl and sulfamoylphenyl groups oriented orthogonally to minimize steric hindrance. The sulfonamide group’s tetrahedral geometry facilitates interactions with enzymatic active sites, a feature exploited in drug design .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea typically employs a two-step protocol:
-
Preparation of 4-sulfamoylaniline: Sulfonation of aniline derivatives followed by ammonolysis yields the sulfamoyl-substituted aniline intermediate.
-
Urea formation: Reaction of 4-sulfamoylaniline with 2-cyanophenyl isocyanate under anhydrous conditions produces the target compound via nucleophilic addition-elimination.
The reaction proceeds in dichloromethane or THF at 0–25°C, with triethylamine often added to scavenge HCl byproducts. Yields range from 45–65%, contingent on the purity of starting materials.
Mechanistic Insights
The isocyanate group’s electrophilic carbon undergoes nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the urea linkage. Density functional theory (DFT) studies suggest that the cyanophenyl group’s electron-deficient nature accelerates this step by stabilizing transition states through resonance .
Biological Activity and Pharmacological Profile
Anticancer Mechanisms
Preclinical studies highlight this compound’s ability to inhibit protein kinase B (Akt) and mTOR pathways, which are hyperactive in numerous cancers. By competitively binding to the ATP-binding pocket of Akt, it disrupts downstream signaling cascades involved in cell survival and proliferation. In glioblastoma cell lines (U87 MG), the compound reduced viability by 62% at 10 μM over 72 hours, comparable to reference inhibitors like MK-2206.
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| U87 MG | 8.2 | Akt/mTOR |
| MCF-7 | 12.1 | ERα Signaling |
| A549 | 15.7 | PI3K/Akt |
Selectivity and Toxicity Profiles
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural modifications aim to enhance bioavailability and reduce off-target effects:
-
Cyano group replacement: Substituting the cyanophenyl with fluorinated arenes improved metabolic stability in hepatic microsomes by 40%.
-
Sulfonamide bioisosteres: Replacing the sulfamoyl group with phosphonamidates maintained Akt inhibition while lowering CA affinity .
Drug Delivery Innovations
Encapsulation in PEGylated liposomes increased plasma half-life from 2.1 hours (free drug) to 9.8 hours in murine models, with tumor accumulation rising by 3.5-fold. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) further enhanced intracellular concentrations in multidrug-resistant cells .
Research Challenges and Future Directions
Pharmacokinetic Limitations
Oral bioavailability remains suboptimal (<20% in rats) due to first-pass metabolism and poor intestinal permeability. Prodrug strategies, such as acetylating the sulfonamide nitrogen, are under investigation to mitigate these issues.
Clinical Translation Barriers
While in vivo efficacy has been demonstrated in xenograft models (tumor volume reduction: 58% at 50 mg/kg/day), scale-up synthesis and stability testing under GMP conditions are pending. Phase I trials are projected to commence by 2026, pending toxicology assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume